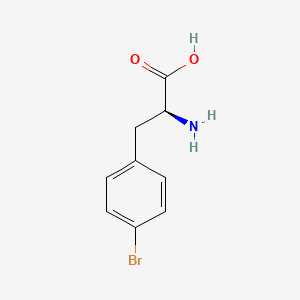

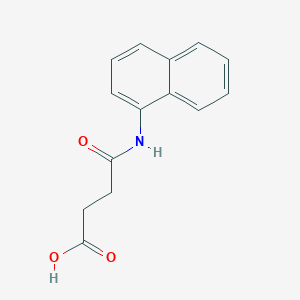

4-(1-Naphthylamino)-4-oxobutanoic acid

説明

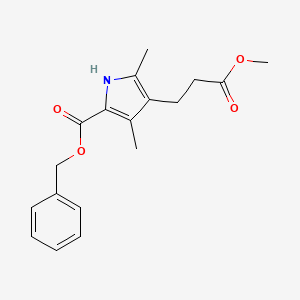

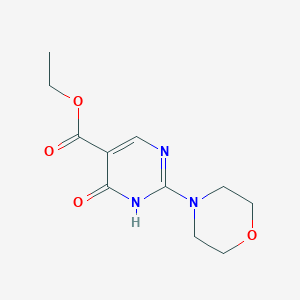

4-(1-Naphthylamino)-4-oxobutanoic acid is a compound that has been synthesized and studied for various properties and potential applications. The compound is characterized by the presence of a naphthyl group attached to an amino group, which is further linked to a 4-oxobutanoic acid moiety. This structure is of interest due to its potential in forming various derivatives and its use in chemical reactions that could lead to pharmacologically active molecules or materials with unique physical properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar structure, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized and confirmed using IR, (1)H NMR, and single crystal X-ray diffraction studies . Another related compound, 4-ethoxymethylene-2- -naphthyl-5(4H)-oxazolone, was synthesized from 1-naphthoyl-glycine and triethyl orthoformate . These methods provide a basis for the synthesis of 4-(1-Naphthylamino)-4-oxobutanoic acid by potentially adapting the synthetic routes used for similar compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using various spectroscopic methods. The compound 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid's structure was confirmed by single crystal X-ray diffraction, and its vibrational wavenumbers were computed using HF and DFT methods . Such detailed structural analysis is crucial for understanding the reactivity and properties of 4-(1-Naphthylamino)-4-oxobutanoic acid.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in the synthesis of various derivatives. For example, N-1-Naphthyl-3-oxobutanamide was used to synthesize a range of heterocyclic compounds, including nicotinamide and thieno[2,3-b]pyridine derivatives . These reactions demonstrate the versatility of naphthyl-containing compounds in chemical synthesis, which could be applicable to 4-(1-Naphthylamino)-4-oxobutanoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-(1-Naphthylamino)-4-oxobutanoic acid have been studied. The first hyperpolarizability, infrared intensities, and molecular electrostatic potential maps were reported for 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid . Additionally, the fluorescence properties of 4-ethoxymethylene-2- -naphthyl-5(4H)-oxazolone and its amino acid derivatives were analyzed, revealing pH-sensitive emission bands . These studies provide insights into the potential physical and chemical behaviors of 4-(1-Naphthylamino)-4-oxobutanoic acid.

科学的研究の応用

Alzheimer's Disease Research

A study by Fa et al. (2015) demonstrated the synthesis of a fluorescent probe based on a derivative of 4-(1-Naphthylamino)-4-oxobutanoic acid for detecting β-amyloid aggregates, which are significant in the diagnosis of Alzheimer’s disease. The probe exhibited high binding affinities in vitro, suggesting potential applications in molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Antimicrobial Activity

Verma et al. (2003) explored the synthesis and antimicrobial activity of various derivatives of 4-(1-Naphthylamino)-4-oxobutanoic acid. Some of these compounds demonstrated moderate antimicrobial activity, indicating their potential use in combating microbial infections (Verma et al., 2003).

Cytotoxic Activities and Anticancer Research

Tadpetch et al. (2015) identified a succinate ester derivative of 4-(1-Naphthylamino)-4-oxobutanoic acid that showed significant cytotoxic activity against breast cancer cells. This discovery contributes to ongoing research in anticancer drug development (Tadpetch et al., 2015).

Psychotropic Activity Study

Pulina et al. (2022) investigated the psychotropic activity of derivatives of 4-(1-Naphthylamino)-4-oxobutanoic acid, revealing varying psychopharmacological effects. This indicates potential applications in developing new pharmaceutical substances for mental health treatments (Pulina et al., 2022).

Structural and Optical StudiesVanasundari et al. (

- conducted a study on the structural, electronic, and optical properties of derivatives of 4-(1-Naphthylamino)-4-oxobutanoic acid. The research provides insights into the molecular structure and potential applications in materials science, especially in the field of nonlinear optical materials (Vanasundari et al., 2018).

Chelating Properties in Transition Metal Chelates

Varde and Acharya (2017) synthesized a compound derived from 4-(1-Naphthylamino)-4-oxobutanoic acid and evaluated its chelating properties with transition metals. This research has implications for the development of new materials with specific binding properties (Varde & Acharya, 2017).

Molecular Docking and Biological Activity Studies

Research by Syu et al. (2010) involved synthesizing a fluorescent monomer based on 4-(1-Naphthylamino)-4-oxobutanoic acid for specific uptake of creatinine, a clinical marker for kidney function. This study highlights the compound's potential in medical diagnostics and clinical applications (Syu et al., 2010).

作用機序

Safety and Hazards

特性

IUPAC Name |

4-(naphthalen-1-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJMMPAVUBUMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350625 | |

| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37642-93-6 | |

| Record name | 4-(1-naphthylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)